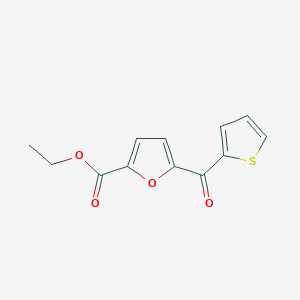

Ethyl 5-(2-thenoyl)-2-furoate

Description

Structural and Electronic Characteristics of Furan- and Thiophene-Containing Molecules

Furan (B31954) and thiophene (B33073) both feature a planar, pentagonal ring structure containing a heteroatom—oxygen in furan and sulfur in thiophene. chemistnotes.com The atoms in the rings are sp² hybridized. chemistnotes.com These molecules are considered aromatic because they possess a cyclic, planar system of conjugated double bonds and follow Hückel's rule, with a delocalized π-electron cloud of six electrons. chemistnotes.compharmaguideline.com The lone pair of electrons on the heteroatom participates in the aromatic sextet. chemistnotes.com

The primary difference in their electronic properties stems from the electronegativity of the heteroatom. Oxygen is more electronegative than sulfur, causing it to hold its lone pair of electrons more tightly. pharmaguideline.com This difference results in a variation in aromaticity, with the generally accepted order being: Benzene (B151609) > Thiophene > Pyrrole (B145914) > Furan. ksu.edu.sa Consequently, furan is the least aromatic and most reactive of the three main five-membered heterocycles, while thiophene possesses greater aromatic stabilization. ksu.edu.sa This reactivity difference influences the conditions required for chemical reactions; for example, electrophilic substitution on furan demands very mild, non-acidic conditions to prevent polymerization or ring-opening. ksu.edu.sa

Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the structural and electronic properties of molecules containing both furan and thiophene units. arxiv.orgscielo.org.co These studies analyze how the sequence of these rings affects properties like torsion angles, ionization potentials, and optical transitions, which are crucial for applications in materials science. arxiv.org For instance, the bond length between central thiophene and furan cores can be shorter than a thiophene-thiophene bond, and furan's contribution to electron distribution can differ significantly from that of thiophene in co-oligomers. acs.org

Research Significance of Substituted Furoate and Thenoyl Derivatives

Substituted furoates, which are esters of furoic acid, and thenoyl derivatives, derived from thenoic acid, are classes of compounds with significant research interest across various scientific disciplines.

Furoate derivatives are integral to medicinal chemistry and materials science. The furoate ester moiety is a key structural feature in pharmaceuticals like the corticosteroid mometasone (B142194) furoate, where it enhances potency and modifies pharmacokinetic properties. patsnap.comnih.gov The furoate structure can improve a drug's affinity for its target receptor and optimize characteristics like solubility and tissue retention. patsnap.com In physical organic chemistry, substituted furoates are used as model compounds to study reaction mechanisms, such as acyl group transfers. mdpi.com Furthermore, furan derivatives are investigated as building blocks for renewable polyesters and other polymers, with 2,5-furandicarboxylic acid being a notable monomer derived from biomass. researchgate.net

Thenoyl derivatives are also highly significant, particularly in materials science and drug discovery. The thenoyl group, containing a thiophene ring, is known for its electron-deficient properties. rsc.org This characteristic is exploited in the design of polymer donors for organic solar cells, where incorporating thenoyl side chains can lead to deeper HOMO energy levels and improved photovoltaic performance. rsc.orgresearchgate.net In medicinal chemistry, the thenoyl group is a component of various biologically active molecules. For example, di-2-thenoyltartaric acid and its derivatives are explored for potential therapeutic applications, and other thenoyl-containing compounds are studied for their catalytic and antimicrobial properties. ontosight.aisciforum.net The synthesis of new chalcones and pyrrole derivatives incorporating the thenoyl group has yielded compounds with potential antibacterial and anticancer activities. researchgate.netresearchgate.net

Rationale for the Academic Investigation of Ethyl 5-(2-thenoyl)-2-furoate

The academic investigation of this compound is driven by the strategic combination of two distinct and valuable heterocyclic systems within a single molecule. This compound features a furan ring functionalized as an ethyl ester (the furoate part) and a thiophene ring as part of a ketone linker (the thenoyl part). nih.gov

The rationale for studying such a hybrid molecule includes:

Building Block for Complex Molecules : It serves as a versatile building block for synthesizing more complex structures. The combination of furan and thiophene moieties allows for the construction of novel oligomers and polymers. arxiv.org

Modulation of Electronic Properties : The fusion of an electron-rich furan ring with a relatively electron-deficient thenoyl group can create unique electronic and photophysical properties. This push-pull characteristic is a common strategy in designing materials for optoelectronics, such as organic photovoltaics and OLEDs. scielo.org.corsc.org

Biological Activity Exploration : Given that both furan and thiophene derivatives are known to exhibit a wide range of biological activities, molecules combining both scaffolds are logical targets for drug discovery programs. researchgate.netnih.gov Researchers synthesize such compounds to screen for potential therapeutic effects, including anticancer, antibacterial, or enzyme-inhibiting activities. researchgate.netnih.gov The synthesis of furan- and thiophene-2-carbonyl amino acid derivatives, for example, has been pursued to develop inhibitors of factor inhibiting hypoxia-inducible factor-1 (FIH-1). nih.gov

Essentially, the study of this compound is a targeted effort to create and understand a molecule that leverages the distinct chemical and physical properties of both furan and thiophene, with the potential to unlock new applications in materials science and medicinal chemistry.

Chemical and Physical Properties

The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₄S | chembk.comchemscene.com |

| Molecular Weight | 250.27 g/mol | chembk.comchemscene.com |

| IUPAC Name | ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate | nih.gov |

| CAS Number | 890100-52-4 | chemscene.comchemicalbook.com |

| Topological Polar Surface Area (TPSA) | 56.51 Ų | chemscene.com |

| LogP | 2.7488 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Hydrogen Bond Acceptors | 5 | chemscene.com |

| Rotatable Bonds | 4 | chemscene.com |

Detailed Research Findings

Research concerning this compound primarily positions it as a chemical intermediate or building block for the synthesis of more complex molecules. Its synthesis typically involves a Friedel-Crafts-type acylation reaction between an ethyl 2-furoate derivative and a 2-thenoyl chloride derivative.

While extensive studies dedicated solely to the final applications of this compound are not widely published, the research on analogous furan-thiophene structures provides significant context for its scientific interest.

Materials Science : The combination of furan and thiophene rings is a key area of research in organic electronics. Studies on thiophene-furan oligomers show that the sequence of the rings significantly influences the structural and electronic properties of the resulting materials. arxiv.org For instance, incorporating furan units into thiophene chains can alter the planarity and electronic characteristics of the polymer, which is relevant for creating materials for photovoltaic applications. arxiv.org Thenoyl-functionalized polythiophenes have been specifically developed as donor materials for organic solar cells, demonstrating that the thenoyl group is effective at tuning the electronic energy levels of the polymer backbone. rsc.org

Medicinal Chemistry : The conjunction of furan and thiophene moieties is a strategy employed in the design of new therapeutic agents. For instance, new 3-furan-1-thiophene-based chalcones have been synthesized and evaluated as potential antibacterial and anticancer agents. researchgate.net Similarly, furan- and thiophene-2-carbonyl derivatives have been designed as inhibitors of specific biological targets like factor inhibiting hypoxia-inducible factor-1 (FIH-1), which is relevant to cancer therapy. nih.gov The synthesis of this compound fits within this broader effort to create novel heterocyclic compounds for pharmacological evaluation.

The research landscape suggests that this compound is a valuable precursor, providing a platform for developing novel materials with tailored optoelectronic properties or for constructing larger molecules with potential biological activity.

Retrosynthetic Analysis of the Compound’s Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. amazonaws.com For this compound, the analysis identifies two primary disconnection points: the ester linkage and the ketone C-C bond between the furan and thiophene rings.

Disconnection 1 (Ester Bond): The ethyl ester group can be disconnected via a C-O bond, a standard retrosynthetic step for esters. amazonaws.com This leads back to 5-(2-thenoyl)-2-furoic acid and ethanol (B145695). This suggests that a final esterification step could be a viable route to the target molecule.

Disconnection 2 (Ketone C-C Bond): The bond between the furan ring (C5) and the carbonyl carbon of the thenoyl group is a key disconnection. This C-C bond is formed through an acylation reaction. This disconnection points to two key precursors: an activated ethyl 2-furoate molecule and a 2-thenoyl acylating agent. This suggests a Friedel-Crafts acylation reaction is a plausible forward synthetic step.

Based on this analysis, a logical forward synthesis would involve first preparing the ethyl 2-furoate core, followed by the introduction of the 2-thenoyl group at the 5-position of the furan ring.

Strategies for the Construction of Furan-2-carboxylate Moieties

The furan-2-carboxylate unit is the central scaffold of the target molecule. Its synthesis can be approached through several well-established and alternative methods.

A direct and common method for synthesizing ethyl 2-furoate is the esterification of 2-furoic acid. 2-furoic acid itself can be produced from furfural (B47365) via the Cannizzaro reaction. orgsyn.org The esterification is typically catalyzed by a strong acid in the presence of excess ethanol, which serves as both the reactant and the solvent.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). More environmentally friendly approaches utilize solid acid catalysts, such as tungstophosphoric acid (TPA) supported on zirconia, which offer the advantage of being recyclable. researchgate.net The reaction involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol. The removal of water as a byproduct drives the equilibrium towards the formation of the ester.

Table 1: Comparison of Catalysts for Esterification of 2-Furoic Acid

| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Key Features |

|---|---|---|---|---|

| Sulfuric Acid | Ethanol | Reflux | 4 | Conventional method, high yield. orgsyn.org |

| TPA/Zirconia | n-Butanol | 125 | 10 | Heterogeneous, recyclable catalyst, environmentally benign. researchgate.net |

Beyond direct esterification, several alternative routes exist for the synthesis of furan-2-carboxylic acid esters, often leveraging biomass-derived starting materials.

From Furfural: Furfural, a bulk chemical produced from lignocellulosic biomass, can be converted to 2-furoic acid through oxidation, which is then esterified. researchgate.netmdpi.com A one-pot method has been developed where furfural is first oxidized to furoic acid using a CuCl catalyst and tert-butyl hydroperoxide, followed by in-situ esterification. mdpi.com

Carboxylation of Furan Derivatives: Another modern approach involves the direct carboxylation of the furan ring. This can be achieved by deprotonating the furan ring with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with carbon dioxide to introduce the carboxylic acid group. arkat-usa.org This method allows for the regioselective synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid. arkat-usa.org Carbonate-promoted C-H carboxylation of 2-furoic acid using CO₂ also provides a pathway to furan-2,5-dicarboxylic acid, which can then be selectively esterified. researchgate.netstanford.edu Electrochemical methods have also been developed for the carboxylation of furan derivatives with CO₂. acs.org

Cyclization Reactions: Polysubstituted furan carboxylates can be synthesized through cyclization reactions. For instance, (E)-ethyl 3-aryl-2-cyanoacrylates can react with ethyl glycinate hydrochloride to form densely substituted diethyl 5-amino-3-arylfuran-2,4-dicarboxylates. semanticscholar.org

Table 2: Overview of Alternative Synthetic Pathways to Furan-2-carboxylates

| Starting Material | Reagents | Product Type | Key Advantages |

|---|---|---|---|

| Furfural | CuCl, t-BuOOH, then alkyl halide | Furan-2-carboxylate | One-pot synthesis from biomass-derived platform chemical. mdpi.com |

| Furan-2-carboxylic acid | LDA, CO₂ | Furan-2,5-dicarboxylic acid | High regioselectivity. arkat-usa.org |

| 2-Furoic acid | Alkali Carbonate, CO₂ | Furan-2,5-dicarboxylic acid | Utilizes CO₂ as a C1 source. researchgate.net |

Introduction of the 2-Thenoyl Group

The final key transformation is the attachment of the 2-thenoyl group to the 5-position of the ethyl 2-furoate ring. This can be accomplished through classical acylation reactions or modern cross-coupling methodologies.

Friedel-Crafts acylation is the most direct method for introducing the 2-thenoyl group. In this reaction, ethyl 2-furoate is treated with an acylating agent derived from 2-thiophenecarboxylic acid, such as 2-thenoyl chloride or 2-thenoic anhydride, in the presence of a Lewis acid catalyst. The ester group at the 2-position of the furan ring is an electron-withdrawing group, which directs the incoming electrophile (the acylium ion) to the 5-position.

Common Lewis acid catalysts for this transformation include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and phosphoric acid (H₃PO₄). uobaghdad.edu.iq The choice of catalyst and reaction conditions is crucial to avoid polymerization or degradation of the sensitive furan ring.

The synthesis of the required 2-thiophenecarboxylic acid derivatives often starts from thiophene itself. For example, 2-thiophenecarboxylic acid can be prepared by reacting thiophene with CCl₄ and an alcohol in the presence of catalysts like VO(acac)₂, Fe(acac)₃, or Mo(CO)₆. researchgate.netsemanticscholar.org The resulting acid can then be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂). google.combeilstein-journals.org

Table 3: Conditions for Acylation Reactions

| Acylating Agent | Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Acetic Anhydride | SnCl₄ | - | - | General conditions for furan acylation. uobaghdad.edu.iq |

| Acetic Anhydride | H₃PO₄ | - | 70-100°C | Alternative catalyst for acylation. uobaghdad.edu.iqgoogle.com |

Modern synthetic chemistry offers powerful cross-coupling reactions as an alternative to classical acylation for forming C-C bonds between aromatic rings. These methods can provide higher yields and functional group tolerance. To synthesize this compound, a cross-coupling strategy would typically involve coupling a 5-functionalized ethyl 2-furoate with a 2-functionalized thiophene.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For this synthesis, one could couple ethyl 5-bromo-2-furoate with 2-thienylboronic acid. A ligand-free Suzuki coupling has been shown to be highly efficient for installing thiophene rings into π-conjugated systems. rsc.org

Stille Coupling: This method uses a palladium catalyst to couple an organotin compound with an organohalide. A series of mixed thiophene/furan oligomers have been successfully synthesized using Stille coupling, demonstrating the viability of this method for linking these two heterocycles. acs.org The reaction could involve, for example, ethyl 5-bromo-2-furoate and 2-(tributylstannyl)thiophene.

These cross-coupling reactions would form a 2-(5-(ethoxycarbonyl)furan-2-yl)thiophene intermediate, which would then need to be oxidized at the benzylic-like position to install the ketone functionality, thus completing the synthesis of the target molecule.

Table 4: Comparison of Cross-Coupling Methodologies

| Reaction | Furan Reactant | Thiophene Reactant | Catalyst System | Key Features |

|---|---|---|---|---|

| Suzuki Coupling | Ethyl 5-bromo-2-furoate | 2-Thienylboronic acid | Palladium catalyst (e.g., Pd(OAc)₂) | Mild conditions, high efficiency, good functional group compatibility. rsc.org |

Synthetic Routes to this compound Explored

The synthesis of this compound, a chemical compound featuring both a furan and a thiophene ring, is a subject of interest in organic synthesis. The construction of this molecule can be approached through various synthetic methodologies, primarily centered around the formation of the ketone linkage between the two heterocyclic rings. These strategies include sequential and convergent syntheses, with a significant focus on the optimization of catalytic systems to enhance reaction efficiency and yield.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c1-2-15-12(14)9-6-5-8(16-9)11(13)10-4-3-7-17-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHCMBBYLXNJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641793 | |

| Record name | Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-52-4 | |

| Record name | Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure of a compound. However, specific NMR data for Ethyl 5-(2-thenoyl)-2-furoate is not available.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Without experimental or predicted data, a detailed analysis of the proton environments within this compound cannot be conducted. Such an analysis would typically involve the determination of chemical shifts (δ), signal multiplicities, and coupling constants (J) to map the connectivity of protons in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Similarly, the absence of ¹³C NMR data precludes the characterization of the carbon framework of the molecule. A ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom, offering insights into their electronic environments and functional group attachments.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No FT-IR spectrum for this compound is available in the public domain. An FT-IR analysis would be expected to identify characteristic absorption bands for the carbonyl groups (ketone and ester), the furan (B31954) and thiophene (B33073) rings, and the ethyl ester moiety.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Complementary to FT-IR, Raman spectroscopy also provides information on molecular vibrations. A literature search did not yield any Raman spectral data for this compound. Such a spectrum would be particularly useful for identifying vibrations of the aromatic rings and other non-polar bonds.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a cornerstone technique for determining the molecular weight and confirming the elemental composition of a compound. It also offers invaluable insight into the molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental formula of a molecule. nih.govnih.gov For this compound, with the molecular formula C₁₂H₁₀O₄S, the expected exact mass can be calculated. HRMS analysis would confirm this elemental composition by matching the experimentally measured mass to the theoretical mass with a high degree of precision (typically within a few parts per million), distinguishing it from other potential compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₄S |

| Nominal Mass | 250 u |

| Monoisotopic Mass | 250.0300 u |

This interactive table outlines the key mass parameters for the target compound.

In mass spectrometry, particularly under electron ionization (EI), the parent molecule (molecular ion, M⁺˙) undergoes fragmentation, breaking into smaller, characteristic charged fragments. lookchem.com The analysis of these fragments helps to piece together the molecule's structure. researchgate.net For this compound (MW: 250.27), several key fragmentation pathways can be predicted based on its functional groups: the ethyl ester, the ketone linker, the furan ring, and the thiophene ring.

A primary fragmentation would likely involve the ethyl ester group, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 u) to form a stable acylium ion at m/z 205. Another common pathway for esters is the loss of ethylene (B1197577) (C₂H₄, 28 u) through a McLafferty rearrangement. Alpha-cleavage on either side of the ketone carbonyl group is also highly probable. This could result in the formation of a thenoyl cation (C₅H₃OS⁺, m/z 111) or a 5-carboxyethylfuroyl cation (C₈H₇O₃⁺, m/z 151). Subsequent fragmentations could involve the loss of carbon monoxide (CO, 28 u) from carbonyl-containing ions.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 250 | Molecular Ion [M]⁺˙ | [C₁₂H₁₀O₄S]⁺˙ |

| 222 | [M - C₂H₄]⁺˙ | [C₁₀H₆O₄S]⁺˙ |

| 205 | [M - •OC₂H₅]⁺ | [C₁₀H₅O₃S]⁺ |

| 151 | [5-(ethoxycarbonyl)furan-2-yl]carbonylium | [C₈H₇O₃]⁺ |

| 123 | [Furan-2-yl-carbonylium]-C₂H₄ | [C₆H₃O₃]⁺ |

This interactive table details the predicted fragmentation patterns, offering a roadmap for structural confirmation via mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. researchgate.net The structure of this compound contains multiple chromophores—the furan ring, the thiophene ring, and two carbonyl groups (ketone and ester)—linked in a conjugated system. This extensive conjugation is expected to result in significant UV absorption.

The spectrum would likely be characterized by two main types of electronic transitions:

π → π* (pi to pi-star) transitions: These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the aromatic rings and carbonyl groups.

n → π* (n to pi-star) transitions: These lower-energy, lower-intensity absorptions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen and sulfur atoms) to a π* antibonding orbital.

The presence of the extended conjugated system shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to the individual, unconjugated chromophores.

Table 3: Expected Electronic Transitions for this compound

| Type of Transition | Chromophore(s) Involved | Expected Intensity | Expected Wavelength Region |

|---|---|---|---|

| π → π* | Furan-C=O-Thiophene conjugated system | High | 200-400 nm |

This interactive table summarizes the anticipated electronic transitions that define the UV-Vis absorption profile of the compound.

X-ray Diffraction Crystallography for Solid-State Structural Determination

A successful single-crystal X-ray diffraction analysis of this compound would provide the definitive solid-state structure. nih.govnih.gov This analysis would precisely measure all bond lengths and angles, confirming the connectivity of the furan, ketone, and thiophene moieties. researchgate.net

Key structural insights that would be obtained include:

The relative orientation (torsion angles) of the furan and thiophene rings with respect to the central ketone bridge. The degree of planarity across this bridge influences the extent of electronic conjugation.

The conformation of the ethyl ester group, including the planarity of the ester function relative to the furan ring.

Slight distortions from ideal geometries in the five-membered furan and thiophene rings.

Table 4: Structural Parameters Determined by Single Crystal X-ray Diffraction

| Parameter | Information Yielded |

|---|---|

| Bond Lengths | Provides exact distances between bonded atoms (e.g., C=O, C-S, C-O, C-C). |

| Bond Angles | Determines the angles between adjacent bonds, defining the local geometry. |

| Torsion Angles | Describes the conformation of the molecule, such as the twist between the two aromatic rings. |

This interactive table lists the crucial molecular geometry parameters that would be precisely determined through X-ray diffraction analysis.

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various non-covalent intermolecular interactions. For this compound, the packing would likely be influenced by:

Dipole-dipole interactions: Arising from the polar carbonyl groups (C=O) of the ketone and ester functions.

Weak C-H···O hydrogen bonds: Interactions between aromatic or aliphatic C-H bonds and the oxygen atoms of the carbonyl groups are expected to play a significant role in stabilizing the crystal structure.

The analysis of these interactions is crucial for understanding the supramolecular assembly and the physical properties of the compound in the solid state.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data.

Hartree-Fock (HF) Theory : The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction of a molecule as a single Slater determinant. fz-juelich.de It provides a good starting point for understanding the electronic structure, but it neglects electron correlation, which is the interaction between individual electrons. fz-juelich.de For Ethyl 5-(2-thenoyl)-2-furoate, an HF calculation would yield the ground state energy and the molecular orbitals, but the accuracy would be limited.

Coupled Cluster (CC) Theory : Coupled Cluster theory is a high-level, accurate method that systematically includes electron correlation, building upon the Hartree-Fock reference state. fz-juelich.deaps.org Methods like Coupled Cluster with Singles and Doubles and perturbative Triples, known as CCSD(T), are often considered the "gold standard" in quantum chemistry for their ability to produce highly accurate energies and properties. fz-juelich.dearxiv.org Due to their high computational cost, scaling as O(N^6) or higher with the number of electrons, CCSD(T) calculations on a molecule the size of this compound would be demanding but would provide a benchmark for its electronic energy and structure. arxiv.org

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density.

Geometry Optimization : Using DFT, the molecular geometry of this compound can be optimized to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. masjaps.com This process involves calculating the forces on each atom and adjusting their positions until the net forces are negligible. nih.gov Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used for this purpose in conjunction with a suitable basis set. scispace.com The optimized geometry provides key structural parameters.

Table 1: Predicted Key Geometrical Parameters for this compound from DFT Optimization

| Parameter | Description | Predicted Value (Å or °) |

| C=O (Ketone) | Bond length of the thenoyl carbonyl | ~1.22 Å |

| C=O (Ester) | Bond length of the furoate carbonyl | ~1.21 Å |

| C-C (Bridge) | Bond length between the ketone and furan (B31954) ring | ~1.48 Å |

| Furan-CO-Thiophene | Dihedral angle between the two rings | Variable (denotes conformation) |

Vibrational Analysis : Following geometry optimization, a vibrational frequency analysis is performed. masjaps.com This calculation determines the characteristic vibrational modes of the molecule. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. masjaps.com The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and assist in the assignment of spectral bands. researchgate.net

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals.

Pople Style Basis Sets : Basis sets like 6-31G(d,p) or 6-311++G(d,p) are widely used. The numbers indicate the number of Gaussian functions used to describe core and valence orbitals. The letters in parentheses denote the addition of specific functions:

(d,p) : Polarization functions, which allow for non-spherical distortion of the electron density, crucial for describing chemical bonds accurately.

+ / ++ : Diffuse functions, which are important for describing anions or systems with significant non-covalent interactions. gaussian.com

Correlation-Consistent Basis Sets : Developed by Dunning, sets like cc-pVDZ, cc-pVTZ (correlation-consistent polarized Valence Double/Triple-Zeta) are designed to systematically converge towards the complete basis set limit, offering a pathway to higher accuracy.

The choice of basis set represents a compromise between desired accuracy and computational feasibility. scispace.com For a molecule like this compound, a basis set like 6-311+G(d,p) combined with the B3LYP functional would be a common and robust choice for DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations can reveal the conformational landscape of a flexible molecule like this compound, which has several rotatable bonds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.com

HOMO : The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons. ossila.com Regions of the molecule with high HOMO density are likely sites for electrophilic attack.

LUMO : The LUMO is the lowest energy orbital without electrons and represents the molecule's ability to accept electrons. ossila.com Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and thiophene (B33073) rings, while the LUMO is likely centered on the electron-withdrawing carbonyl groups and the conjugated system connecting them.

Table 2: Representative FMO Properties for a Heterocyclic Ketone System

| Property | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -3.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.5 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is plotted on the molecule's electron density surface and color-coded to indicate different potential values. researchgate.net

Negative Potential (Red/Yellow) : These regions are electron-rich and are characteristic of lone pairs on heteroatoms (like oxygen). They represent the most likely sites for electrophilic attack. researchgate.net

Positive Potential (Blue) : These regions are electron-poor, typically around hydrogen atoms bonded to electronegative atoms. They are susceptible to nucleophilic attack. researchgate.net

Neutral Potential (Green) : These areas have an intermediate potential. researchgate.net

For this compound, the MEP map would show strong negative potential (red) around the oxygen atoms of the two carbonyl groups and the ester ether linkage. Regions of positive potential (blue) would be found around the hydrogen atoms of the furan and thiophene rings. This map provides a clear and intuitive guide to the molecule's reactive sites. youtube.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions can then be compared with experimental data to validate both the theoretical models and the experimental findings. For this compound, we can predict its Infrared (IR), ¹H NMR, and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. The carbonyl (C=O) stretching vibrations are particularly characteristic. In this compound, there are two carbonyl groups: one in the ethyl furoate moiety and one in the thenoyl ketone group.

The carbonyl group of the saturated aliphatic ketone typically appears around 1715 cm⁻¹ in the IR spectrum. orgchemboulder.com Conjugation with a phenyl group or a carbon-carbon double bond lowers this frequency to a range of 1685-1666 cm⁻¹. orgchemboulder.com Aromatic ketones also exhibit a C-CO-C bending vibration. blogspot.com The intensity of IR peaks is related to the change in dipole moment during the vibration. spectroscopyonline.com Since the carbonyl group has a large dipole moment, it typically shows a strong absorption peak. spectroscopyonline.com

Interactive Data Table: Predicted vs. Experimental IR Peaks (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch (Ester) | ~1720-1730 | Data not available |

| C=O Stretch (Ketone) | ~1660-1680 | Data not available |

| C-O Stretch (Ester) | ~1250-1300 | Data not available |

| Aromatic C-H Stretch (Furan) | ~3100-3150 | Data not available |

| Aromatic C-H Stretch (Thiophene) | ~3050-3100 | Data not available |

| Aromatic C=C Stretch | ~1450-1600 | Data not available |

Note: The predicted frequencies are based on typical ranges for similar functional groups. Actual computational results would provide more precise values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can also predict the chemical shifts (δ) in ¹H and ¹³C NMR spectra. The chemical environment of each nucleus determines its shielding and, consequently, its chemical shift.

For this compound, the protons and carbons of the furan and thiophene rings are in distinct chemical environments. The electron-withdrawing nature of the carbonyl groups will deshield the adjacent protons and carbons, causing them to appear at higher chemical shifts. In the ¹H NMR spectrum, the aldehyde proton typically appears between 9-10 ppm. oregonstate.edu Protons on the alpha carbon to a carbonyl group are deshielded and appear between 2-2.5 ppm. oregonstate.edu In the ¹³C NMR spectrum, the carbonyl carbon of a ketone is found downfield, at or above 190 ppm. oregonstate.edu

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

| Furan H-3 | ~7.2-7.4 |

| Furan H-4 | ~6.5-6.7 |

| Thiophene H-3' | ~7.2-7.4 |

| Thiophene H-4' | ~7.0-7.2 |

| Thiophene H-5' | ~7.6-7.8 |

| Ethyl Ester -CH₂- | ~4.3-4.5 |

| Ethyl Ester -CH₃ | ~1.3-1.5 |

Note: These are estimated values based on the analysis of similar structures. Specific computational software would be needed for precise predictions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~158-162 |

| C=O (Ketone) | ~185-190 |

| Furan C-2 | ~145-150 |

| Furan C-5 | ~155-160 |

| Thiophene C-2' | ~140-145 |

| Ethyl Ester -CH₂- | ~60-62 |

| Ethyl Ester -CH₃ | ~14-16 |

Note: These are estimated values. Computational chemistry software provides more accurate predictions.

Mechanistic Insights from Theoretical Reaction Pathway Studies

The synthesis of this compound is likely achieved through a Friedel-Crafts acylation reaction. In this reaction, ethyl 2-furoate is acylated with 2-thenoyl chloride in the presence of a Lewis acid catalyst. Computational studies can elucidate the reaction mechanism by mapping the potential energy surface, identifying transition states, and calculating activation energies.

The generally accepted mechanism for Friedel-Crafts acylation involves two main stages: the formation of the electrophile and the electrophilic aromatic substitution. researchgate.net

Step 1: Formation of the Acylium Ion

The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of the 2-thenoyl chloride, making the carbonyl carbon more electrophilic. This complex can then dissociate to form a resonance-stabilized acylium ion.

Step 2: Electrophilic Aromatic Substitution

The electron-rich furan ring of ethyl 2-furoate acts as a nucleophile and attacks the electrophilic acylium ion. Furan is a π-rich heterocycle, making it significantly more reactive than benzene (B151609) in electrophilic substitution reactions. chemicalbook.com The electrophilic attack preferentially occurs at the C5 position of the furan ring, as the intermediate carbocation is more stabilized by resonance. The attachment of an electrophile at the C2 position of furan leads to an intermediate with three possible resonance structures, which is more stable than the intermediate formed by attack at the C3 position, which has only two resonance structures. chemicalbook.com

Step 3: Deprotonation

Finally, a weak base (such as the [AlCl₄]⁻ complex) removes the proton from the carbon atom that formed the new bond with the acylium ion, restoring the aromaticity of the furan ring and yielding the final product, this compound.

Theoretical studies using DFT can model the geometries of the reactants, intermediates, transition states, and products along this reaction coordinate. nih.govacs.org By calculating the energies of these species, a reaction profile can be constructed, providing quantitative insights into the reaction's feasibility and kinetics. Such studies can also investigate the role of the solvent and the catalyst in the reaction mechanism. nih.govacs.org

Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigation of Ester Hydrolysis and Transesterification

The ethyl ester group of Ethyl 5-(2-thenoyl)-2-furoate is susceptible to hydrolysis and transesterification reactions, common for esters. These reactions can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile and attack this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the corresponding carboxylic acid, 5-(2-thenoyl)-2-furoic acid. The reaction is reversible, and the mechanism is consistent with the AAC2 pathway. The rate of this reaction would be dependent on the concentration of both the ester and the acid catalyst. docbrown.info

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521), a direct nucleophilic attack on the carbonyl carbon of the ester occurs, forming a tetrahedral intermediate. The elimination of the ethoxide ion, a strong base, is followed by an acid-base reaction between the ethoxide ion and the newly formed carboxylic acid, driving the reaction to completion. This process, known as saponification, is effectively irreversible. The kinetics of this reaction are typically second-order, being first-order in both the ester and the hydroxide ion. ias.ac.inchemrxiv.org

Transesterification: Transesterification involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst to form a new ester. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. For example, reaction with methanol (B129727) would yield mthis compound.

A summary of the conditions for these reactions is presented in the table below.

| Reaction | Catalyst | Nucleophile | Product |

| Acid-Catalyzed Hydrolysis | H⁺ | H₂O | 5-(2-thenoyl)-2-furoic acid + Ethanol |

| Base-Catalyzed Hydrolysis | OH⁻ | H₂O | 5-(2-thenoyl)-2-furoate salt + Ethanol |

| Transesterification | H⁺ or RO⁻ | R'OH | Mthis compound (example) + Ethanol |

Reactivity of the Furan (B31954) Ring in Electrophilic and Nucleophilic Reactions

The furan ring in this compound is an electron-rich heterocycle, making it generally reactive towards electrophiles. chemicalbook.compearson.com However, the presence of the electron-withdrawing ethyl ester and thenoyl groups deactivates the ring towards electrophilic aromatic substitution.

Electrophilic Substitution: Electrophilic attack on an unsubstituted furan ring preferentially occurs at the 2- and 5-positions. pearson.compearson.com In this compound, both of these positions are already substituted. Therefore, electrophilic substitution would be directed to the 3- and 4-positions. The deactivating nature of the existing substituents would necessitate harsher reaction conditions compared to furan itself. For example, nitration or halogenation would likely require stronger reagents and higher temperatures.

Nucleophilic Substitution: The electron-withdrawing nature of the substituents makes the furan ring more susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for furan itself. edurev.inquimicaorganica.org Nucleophilic attack would be favored at the carbon atoms bearing the leaving groups, or at positions activated by the electron-withdrawing groups. For instance, if a suitable leaving group were present at the 3- or 4-position, nucleophilic substitution could occur. The presence of strong electron-withdrawing groups can stabilize the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution. chempap.org

Reactivity of the Thiophene (B33073) Ring in Electrophilic and Nucleophilic Reactions

The thiophene ring is also an electron-rich aromatic system, though generally less reactive than furan. wikipedia.org The thenoyl group attached to the 2-position of the thiophene ring is electron-withdrawing and deactivates the ring towards electrophilic attack.

Electrophilic Substitution: In unsubstituted thiophene, electrophilic substitution occurs preferentially at the 2-position. wikipedia.org Since this position is occupied in this compound, electrophilic attack would be directed to the 5-position, and to a lesser extent, the 3- and 4-positions. The deactivating effect of the thenoyl group would again require more forcing reaction conditions.

Nucleophilic Substitution: Similar to the furan ring, the thiophene ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing thenoyl group. edurev.inuoanbar.edu.iq Nucleophilic attack is more feasible on the thiophene ring in this molecule than on unsubstituted thiophene. The presence of a good leaving group on the thiophene ring would facilitate such reactions.

Thermal and Photochemical Decomposition Pathways

The thermal and photochemical stability of this compound is influenced by the inherent properties of the furan and thiophene rings, as well as the attached functional groups.

Thermal Decomposition: At elevated temperatures, furan and its derivatives can undergo thermal decomposition through various pathways, including ring-opening to form unsaturated aldehydes and ketones. ugent.benrel.govnih.gov The presence of substituents can alter the decomposition mechanism and products. For this compound, initial bond cleavage could occur at the C-C bond between the carbonyl group and the furan ring, or at the ester linkage. The thiophene ring is generally more thermally stable than the furan ring. ias.ac.in Polythiophenes are known to degrade in a two-step process involving the loss of a dopant followed by the degradation of the polymer backbone. ias.ac.in

Oxidation and Reduction Chemistry of the Carbonyl and Heterocyclic Moieties

The different functional groups in this compound exhibit distinct redox properties.

Oxidation: The furan ring is susceptible to oxidation, which can lead to ring-opening products. organicreactions.org The thiophene ring is generally more resistant to oxidation than the furan ring. The carbonyl group is resistant to further oxidation under typical conditions. Selective oxidation of the furan ring while leaving the thiophene and ester groups intact would be challenging. The oxidation of furan derivatives can lead to the formation of dicarboxylic acids. epo.orgnih.gov

Reduction: The carbonyl group of the thenoyl moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or to a methylene (B1212753) group (CH₂) via a Clemmensen or Wolff-Kishner reduction. wikipedia.organnamalaiuniversity.ac.inbyjus.comorganic-chemistry.orgmedium.com The Clemmensen reduction is carried out in acidic conditions using zinc amalgam and hydrochloric acid, while the Wolff-Kishner reduction uses hydrazine (B178648) and a strong base at high temperatures. The choice of reduction method would depend on the stability of the other functional groups in the molecule to the reaction conditions. The ester group can also be reduced to an alcohol, typically requiring a stronger reducing agent like lithium aluminum hydride (LiAlH₄). The furan and thiophene rings can be hydrogenated under catalytic conditions, leading to the corresponding saturated heterocyclic rings (tetrahydrofuran and tetrahydrothiophene).

A summary of potential reduction products is provided in the table below.

| Reducing Agent | Moiety Reduced | Product Functional Group |

| NaBH₄ | Ketone | Secondary Alcohol |

| Zn(Hg), HCl (Clemmensen) | Ketone | Methylene |

| H₂NNH₂, KOH (Wolff-Kishner) | Ketone | Methylene |

| LiAlH₄ | Ester, Ketone | Primary Alcohol, Secondary Alcohol |

| H₂/Catalyst | Furan, Thiophene | Tetrahydrofuran, Tetrahydrothiophene |

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound.

Reaction Kinetics: The kinetics of the ester hydrolysis can be studied by monitoring the concentration of the reactant or product over time. As mentioned, the base-catalyzed hydrolysis is expected to follow second-order kinetics. chemrxiv.org The rate constant would be influenced by factors such as temperature, solvent, and the steric and electronic properties of the substituents on the furan ring. The kinetics of electrophilic and nucleophilic substitution reactions on the heterocyclic rings would depend on the nature of the attacking reagent and the reaction conditions.

Derivatization Strategies and Further Synthetic Transformations

Modifications at the Ester Group (e.g., Transesterification with various alcohols)

The ethyl ester functionality in Ethyl 5-(2-thenoyl)-2-furoate is amenable to transesterification, a process that involves the exchange of the ethyl group with another alkyl or aryl group from a corresponding alcohol. This reaction is typically catalyzed by acids or bases and is driven to completion by using a large excess of the alcohol, which often serves as the solvent. masterorganicchemistry.comyoutube.com The conversion of one ester into another can significantly alter properties such as solubility, volatility, and bioavailability. masterorganicchemistry.com

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. Basic conditions, on the other hand, involve the nucleophilic attack of an alkoxide on the ester carbonyl. masterorganicchemistry.comyoutube.com A variety of alcohols can be employed in the transesterification of this compound to yield a range of furoate esters.

Table 1: Potential Transesterification Reactions of this compound

| Reactant Alcohol | Catalyst | Potential Product |

| Methanol (B129727) | H₂SO₄ or NaOCH₃ | Mthis compound |

| Isopropanol | H₂SO₄ or NaOCH(CH₃)₂ | Isopropyl 5-(2-thenoyl)-2-furoate |

| n-Butanol | H₂SO₄ or NaO(CH₂)₃CH₃ | n-Butyl 5-(2-thenoyl)-2-furoate |

| Benzyl alcohol | H₂SO₄ or NaOCH₂Ph | Benzyl 5-(2-thenoyl)-2-furoate |

Functionalization of the Furan (B31954) Ring at the C-5 Position

The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. chemicalbook.comuobasrah.edu.iq In furan, the positions alpha to the oxygen atom (C-2 and C-5) are the most reactive towards electrophiles due to the stability of the resulting carbocation intermediates. chemicalbook.comquora.comquora.com For this compound, the C-2 position is occupied by the ester group and the C-5 position by the thenoyl group. While direct electrophilic substitution on the furan ring might be challenging due to the presence of two deactivating acyl groups, the existing substituents can be modified. For instance, reduction of the ketone in the thenoyl group could activate the ring towards further substitutions.

Alternatively, synthetic strategies that build the furan ring with desired substituents already in place can be employed to achieve functionalization at the C-5 position. For example, cyclization reactions of appropriately substituted acyclic precursors can lead to a variety of polysubstituted furans. semanticscholar.org

Functionalization of the Thiophene (B33073) Ring (e.g., halogenation, nitration)

The thiophene ring in the 2-thenoyl moiety is also an electron-rich aromatic system and readily undergoes electrophilic substitution reactions. The reactivity of thiophene is greater than that of benzene (B151609). The preferred site of substitution is generally the C-5 position, and if that is occupied, the C-3 position. In the case of the 2-thenoyl group, the C-5 position of the thiophene ring is unsubstituted and therefore a prime target for functionalization.

Halogenation: Thiophene can be readily halogenated with reagents like bromine or N-bromosuccinimide (NBS). The reaction is often rapid and can even proceed at low temperatures. By controlling the stoichiometry of the halogenating agent, mono- or di-substituted products can be obtained. For instance, bromination of the thiophene ring in this compound would be expected to yield the 5-bromo-2-thenoyl derivative.

Nitration: Nitration of thiophene requires milder conditions than those used for benzene to avoid oxidation of the ring. A common nitrating agent is nitric acid in acetic anhydride. This reaction would introduce a nitro group onto the thiophene ring, likely at the 5-position, yielding Ethyl 5-(5-nitro-2-thenoyl)-2-furoate.

Table 2: Potential Electrophilic Substitution Reactions on the Thiophene Ring

| Reaction | Reagent | Potential Product |

| Bromination | Br₂ in acetic acid | Ethyl 5-(5-bromo-2-thenoyl)-2-furoate |

| Chlorination | SO₂Cl₂ | Ethyl 5-(5-chloro-2-thenoyl)-2-furoate |

| Nitration | HNO₃/acetic anhydride | Ethyl 5-(5-nitro-2-thenoyl)-2-furoate |

| Acylation | Acetyl chloride/AlCl₃ | Ethyl 5-(5-acetyl-2-thenoyl)-2-furoate |

Synthesis of Polyfunctionalized Derivatives

The synthesis of polyfunctionalized derivatives of this compound can be achieved by combining the derivatization strategies discussed in the previous sections. For example, a transesterification reaction could be followed by halogenation of the thiophene ring. This would result in a molecule with modifications at both the ester group and the thiophene ring.

Furthermore, the ketone carbonyl group of the thenoyl moiety represents another site for derivatization. It can undergo reactions such as reduction to a secondary alcohol, reductive amination to form an amine, or reaction with Grignard reagents to introduce new carbon-carbon bonds. These transformations would lead to a wide array of polyfunctionalized derivatives with potentially diverse chemical and biological properties.

For instance, a possible synthetic sequence could be:

Transesterification: Reaction of this compound with methanol to yield Mthis compound.

Halogenation: Bromination of the resulting methyl ester at the 5-position of the thiophene ring to give Methyl 5-(5-bromo-2-thenoyl)-2-furoate.

Reduction: Reduction of the ketone group to a hydroxyl group using a reducing agent like sodium borohydride (B1222165), yielding Methyl 5-(α-hydroxy-5-bromo-2-thenyl)-2-furoate.

Applications of Derivatization in Analytical Method Development (e.g., for enhanced detection in chromatographic analysis)

Derivatization plays a crucial role in analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.netnih.govnih.gov The chemical modification of an analyte can improve its volatility, thermal stability, and detectability. researchgate.net

For a compound like this compound, derivatization can be employed to enhance its analytical characteristics. For example:

Esterification/Transesterification: Converting the ethyl ester to a more volatile methyl or trimethylsilyl (TMS) ester can improve its behavior in GC analysis by reducing retention times and improving peak shape. researchgate.net

Acylation/Silylation of Ketone: The ketone carbonyl group can be derivatized to form an oxime or a silyl enol ether. This can increase the volatility of the molecule for GC analysis. For HPLC, derivatization with a UV-active or fluorescent tag can significantly enhance the sensitivity of detection.

Derivatization for Mass Spectrometry (MS): Introducing specific functional groups through derivatization can lead to more predictable fragmentation patterns in MS, aiding in structural elucidation and quantification. dphen1.com For instance, derivatizing the ketone with a reagent that introduces a readily ionizable group can enhance the signal in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. dphen1.com

The choice of derivatization reagent and method depends on the analytical technique being used and the specific properties of the analyte that need to be modified. scienceopen.com

Ligand Chemistry and Coordination Compound Formation

Ethyl 5-(2-thenoyl)-2-furoate as a Ligand in Metal Coordination

This compound is a multifaceted organic molecule with several potential donor atoms, making it an interesting candidate as a ligand in coordination chemistry. The structure incorporates a thenoyl group (a thiophene (B33073) ring attached to a carbonyl group) and an ethyl furoate group (a furan (B31954) ring with an ethyl ester substituent). The presence of heteroatoms (sulfur in the thiophene ring and oxygen in the furan ring) and carbonyl oxygens provides multiple sites for potential coordination with metal ions.

The versatility of similar furoate and thenoyl-containing ligands has been demonstrated in the formation of stable complexes with a variety of transition metals and rare earth elements. For instance, furoate derivatives are known to coordinate with rare earth ions, primarily through the carboxylate oxygen atoms, forming polymeric networks. Similarly, β-diketones containing a thenoyl group, such as thenoyltrifluoroacetone, are well-established chelating agents that form stable complexes with a wide range of metals. Based on these precedents, this compound is expected to act as a chelating or bridging ligand, potentially forming mononuclear or polynuclear metal complexes.

Identification of Potential Coordination Sites (e.g., carbonyl oxygen, heteroatom lone pairs)

The molecular structure of this compound offers several potential coordination sites for metal ions. These sites are characterized by the presence of lone pairs of electrons that can be donated to a metal center to form a coordinate bond.

The primary potential coordination sites are:

Carbonyl Oxygen of the Thenoyl Group: The oxygen atom of the ketone's carbonyl group is a strong Lewis base and a primary site for metal coordination.

Carbonyl Oxygen of the Furoate Ester: The oxygen atom of the ester's carbonyl group can also act as a donor atom.

Ether Oxygen of the Furoate Ester: The oxygen atom within the furan ring of the furoate moiety possesses lone pairs and could potentially coordinate to a metal ion.

Sulfur Atom of the Thiophene Ring: The sulfur atom in the thenoyl group's thiophene ring has lone pairs and can act as a soft donor site, particularly for softer metal ions.

Oxygen Atom of the Furan Ring: The oxygen atom within the furan ring is another potential heteroatom coordination site.

The chelation is likely to occur involving the carbonyl oxygen of the thenoyl group and the adjacent furan ring oxygen, or the carbonyl oxygen of the furoate group, which would lead to the formation of a stable five-membered chelate ring. The specific coordination mode would depend on various factors, including the nature of the metal ion (hard vs. soft acid), the solvent system, and the reaction conditions.

Table 1: Potential Coordination Sites of this compound

| Potential Coordination Site | Type of Donor Atom | Expected Metal Ion Preference |

| Thenoyl Carbonyl Oxygen | Hard | Hard to borderline acids |

| Furoate Carbonyl Oxygen | Hard | Hard to borderline acids |

| Furoate Ether Oxygen | Borderline | Borderline acids |

| Thiophene Sulfur | Soft | Soft to borderline acids |

| Furan Oxygen | Borderline | Borderline acids |

This table is based on theoretical principles of hard and soft acids and bases (HSAB) and the known coordination chemistry of similar functional groups.

Synthesis and Characterization of Metal Complexes

A typical synthesis might involve dissolving this compound in a solvent such as ethanol (B145695), methanol (B129727), or acetonitrile. A solution of the metal salt in the same or a compatible solvent would then be added, often with stirring and gentle heating to facilitate the reaction. The resulting metal complex may precipitate out of the solution upon formation or after cooling, or it could be isolated by solvent evaporation. The stoichiometry of the reactants (metal-to-ligand ratio) would be varied to isolate complexes with different coordination numbers and geometries.

Characterization of the synthesized complexes would be crucial to determine their structure and properties. Standard analytical techniques would be employed:

Elemental Analysis (CHN-S): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the functional groups (e.g., a shift to lower wavenumber for the C=O stretching vibration upon coordination).

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR would reveal changes in the chemical shifts of the ligand's protons and carbons upon coordination.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and identify the presence of coordinated or lattice solvent molecules.

Spectroscopic and Crystallographic Studies of Metal-Ligand Interactions

Spectroscopic studies are essential to elucidate the nature of the metal-ligand interactions in complexes of this compound.

Infrared (IR) Spectroscopy: A key indicator of coordination to the carbonyl oxygen atoms would be a shift of the ν(C=O) stretching bands to lower frequencies (typically by 20-50 cm⁻¹) in the IR spectrum of the complex compared to the free ligand. This shift is due to the donation of electron density from the carbonyl oxygen to the metal, which weakens the C=O bond. Similarly, changes in the vibrational modes of the thiophene and furan rings could suggest the involvement of the sulfur or oxygen heteroatoms in coordination. The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) could be attributed to the formation of metal-oxygen (M-O) and metal-sulfur (M-S) bonds.

Table 2: Expected Spectroscopic Data for a Hypothetical [M(this compound)₂]Cl₂ Complex

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Hypothetical) | Interpretation |

| IR Spectroscopy (ν(C=O)) | ~1710 cm⁻¹ (ester), ~1660 cm⁻¹ (ketone) | ~1680 cm⁻¹ (ester), ~1630 cm⁻¹ (ketone) | Shift to lower frequency indicates coordination via carbonyl oxygens. |

| Far-IR Spectroscopy | No significant bands | Bands in the 400-600 cm⁻¹ region | Appearance of new bands suggests M-O and/or M-S bond formation. |

| ¹H NMR Spectroscopy | Sharp signals for aromatic and ethyl protons | Broadening or shifting of signals | Changes in the electronic environment of the ligand upon coordination. |

This table presents hypothetical data to illustrate the expected spectroscopic changes upon complexation.

Evaluation of Coordination Compounds for Catalytic Transformations

Metal complexes derived from ligands containing furan and thiophene moieties have been investigated for their catalytic activities in various organic transformations. The electronic properties and steric environment provided by the ligand play a crucial role in the catalytic performance of the metal center.

Coordination compounds of this compound could potentially be evaluated as catalysts in reactions such as:

Oxidation Reactions: The metal center could act as a redox catalyst for the oxidation of alcohols or hydrocarbons.

Coupling Reactions: Complexes of metals like palladium or nickel could be tested for their efficacy in C-C coupling reactions (e.g., Suzuki, Heck, or Sonogashira reactions).

Hydrogenation Reactions: The complexes might catalyze the hydrogenation of unsaturated compounds.

Polymerization Reactions: Certain transition metal complexes are known to be active catalysts for olefin polymerization.

The catalytic efficiency would be assessed by monitoring the reaction progress, determining the product yield, and calculating the turnover number (TON) and turnover frequency (TOF). The structure of the ligand, the nature of the metal ion, and the reaction conditions would all be critical parameters influencing the catalytic activity and selectivity. The presence of both furan and thiophene rings could offer unique electronic properties to the metal center, potentially leading to novel catalytic activities.

Advanced Applications in Materials Science and Intermediates for Complex Chemical Synthesis

Precursor in Polymer and Supramolecular Chemistry

The furan (B31954) and thiophene (B33073) moieties within Ethyl 5-(2-thenoyl)-2-furoate make it a highly promising precursor for the synthesis of novel polymers and supramolecular assemblies. Both polythiophenes and, more recently, polyfurans are classes of π-conjugated polymers with significant interest for organic electronics. acs.orgnih.gov

Furan, in particular, is an attractive monomer for creating biorenewable and biodegradable π-conjugated frameworks. nih.govresearchgate.net Research into catalyst-transfer polycondensation has demonstrated that furan-based monomers can polymerize in a chain-growth manner, similar to thiophenes. acs.orgnih.gov To enhance solubility and modulate polymer properties, alternating furan-thiophene copolymers have been synthesized. acs.org These copolymers leverage the distinct electronic and structural characteristics of each heterocycle. This compound, containing both units, could serve as a functional building block for such alternating copolymers or as a cross-linking agent, introducing specific functionalities and influencing the polymer backbone conformation.

In supramolecular chemistry, thiophene-containing molecules, including dendrimers, have been shown to self-organize into well-defined nanostructures such as 2-D crystals and nanowires. elsevierpure.comuh.edu The nature of these assemblies is governed by a combination of factors including molecular shape, size, and noncovalent intermolecular interactions. uh.edu The rigid structure and potential for π-π stacking offered by the furan-thiophene core of this compound, combined with its ester and ketone functional groups that can participate in hydrogen bonding or coordination, make it an excellent candidate for designing complex, self-assembling supramolecular systems. The interaction between thiophene or furan rings and other aromatic systems can lead to specific conformational preferences, such as parallel stacked or perpendicular edge-to-face arrangements, which are crucial for designing supramolecular architectures. nih.gov

| Polymer Type | Monomer/Precursor Class | Key Properties & Research Findings | Relevant Citations |

| Polyfurans | Furan-based monomers | Biorenewable and biodegradable; adopt coplanar backbone conformations. Aggregation during polymerization can be a challenge. | acs.org, nih.gov, researchgate.net |

| Polythiophenes | Thiophene-based monomers | Widely studied for organic electronics; highly planar π-conjugated backbone is crucial for charge carrier mobility. | acs.org, nih.gov |

| Alternating Copolymers | Thiophene-furan dimers | Improved solubility compared to homopolymers; confirms furan's amenability to chain-growth polymerization. | acs.org, nih.gov |

| Supramolecular Assemblies | Thiophene dendrimers | Form nanostructures (nanowires, 2-D crystals) on surfaces; assembly depends on substrate and molecular interactions. | elsevierpure.com, uh.edu |

Building Block for Advanced Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is critical in determining the structure, porosity, and functionality of the resulting framework. Bio-based ligands are of particular interest for creating more sustainable materials.

2,5-Furandicarboxylic acid (FDCA), a derivative of furan, has been successfully used as a ligand to construct novel MOFs with metal ions like iron (Fe³⁺). nih.govresearchgate.net These furan-based MOFs have demonstrated unique structural features, such as unprecedented infinite-rod-shaped building units, and have shown promise as effective, recyclable catalysts for chemical transformations. nih.gov The use of biomass-derived linkers like FDCA is an attractive alternative to the petroleum-derived benzene (B151609) dicarboxylates commonly used in MOF chemistry. nih.govrwth-aachen.de

This compound, after hydrolysis of its ester group to the corresponding carboxylic acid, becomes a bifunctional ligand. It offers a carboxylate group for coordination to metal centers and a thenoyl group that can act as a secondary binding site or a functional pendant group within the framework's pores. This dual functionality allows for the design of advanced organic frameworks with potentially tailored catalytic, sorptive, or electronic properties.

| Framework Component | Example Compound/Class | Role in Framework | Key Research Findings | Relevant Citations |

| Organic Ligand | 2,5-Furandicarboxylate (FDC) | Forms the structural backbone by linking metal nodes. | Can be derived from biomass; creates novel MOF structures with catalytic activity. | nih.gov, researchgate.net, rwth-aachen.de |

| Metal Node | Iron (Fe³⁺) | Acts as the coordination center for the organic ligands. | Forms stable, water-resistant coordination polymers with FDC. | nih.gov |

| Potential Building Block | 5-(2-thenoyl)-2-furoic acid | Bifunctional ligand for creating functionalized MOFs. | The combination of carboxylate and thenoyl groups offers pathways to complex, functional frameworks. | N/A |

Role as an Intermediate in the Synthesis of Other Bio-based Platform Chemicals

The chemical industry is undergoing a significant shift from petroleum-based feedstocks to renewable, bio-based resources. rsc.org Furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are recognized as top-value platform chemicals derived from the dehydration of sugars found in lignocellulosic biomass. acs.orgnih.govnih.gov These platform molecules serve as starting materials for a spectacular range of value-added chemicals, including monomers, fuels, and fine chemicals. rsc.orgrsc.orgmdpi.com

This compound is structurally embedded within this value chain. Its furan core is derivable from biomass, positioning it as a secondary or tertiary platform chemical. The reactive carbonyl group and the ester functionality provide synthetic handles for a variety of transformations. For instance, furan rings can undergo chemoselective oxidation to yield valuable carboxylic acids. epa.gov Similarly, other furan-based platforms like 5-hydroxy-2(5H)-furanone are being explored for the synthesis of industrial C4 chemicals such as maleic acid and 1,4-butanediol. researchgate.netresearchgate.net Through selective cleavage, reduction, or oxidation reactions, this compound could be converted into other specialized, bio-based chemicals, contributing to a more sustainable chemical industry.

Development of Optoelectronic or Functional Materials Based on Furan/Thiophene Derivatives

The combination of furan and thiophene rings in a single conjugated system is a powerful strategy for designing advanced organic materials for electronic and optoelectronic applications. researchgate.net Polythiophenes are among the most studied organic semiconductors, but incorporating furan moieties can tune the material's properties in beneficial ways. acs.orgrsc.org Furan is more electron-rich than thiophene, and its derivatives can exhibit higher fluorescence, lower polarizability, and improved solubility. researchgate.net

This compound represents a model D-A-D (donor-acceptor-donor) type structure, where the electron-rich furan and thiophene rings act as donors and the central carbonyl group acts as an acceptor. This molecular architecture is highly sought after for creating materials with specific electronic transitions, making it a prime candidate for applications in:

Organic Light-Emitting Diodes (OLEDs) : Where its fluorescence properties can be harnessed.

Organic Field-Effect Transistors (OFETs) : Where its charge transport properties are key. researchgate.net

Organic Lasers : As demonstrated by similar furan-substituted thiophene/phenylene co-oligomers that exhibit excellent gain and ambipolar charge mobility. rsc.org

| Material/System | Key Structural Feature | Impact on Optoelectronic Properties | Potential Application | Relevant Citations |

| Furan-Thiophene Copolymers | Alternating heterocycles | Combines advantageous properties of both polyfuran and polythiophene. | OFETs, Sensors | researchgate.net |

| Furan-EDOT Copolymers | Furan linked with EDOT units | Enhanced redox stability and electrochromic performance; transparent. | Electrochromic Devices | researchgate.net |

| Biphenylyl/Thiophene with Furan | Furan substitution | Modulates molecular planarity and optical properties; can improve transition dipole moments. | Organic Light-Emitting Transistors | acs.org |

| Furan/Thiophene Co-oligomers | Central furan core | High photoluminescence quantum yield, ambipolar mobility, and optical gain. | Organic Lasers | rsc.org |

Chemical Probe Design and Synthetic Methodology Development

Chemical probes are essential tools for interrogating complex biological systems. olemiss.edu The design of effective probes requires a molecular scaffold that can be readily modified to incorporate reporter groups (e.g., fluorophores), reactive groups for target binding, and moieties to tune solubility and cell permeability. The furan-thiophene core of this compound, with its inherent fluorescence potential and multiple sites for functionalization (the ester, the ketone, and the aromatic rings), makes it an attractive starting point for the development of novel fluorescent probes. nih.gov

Furthermore, the compound is a valuable substrate for developing new synthetic methodologies. The presence of two different five-membered heterocycles, each with distinct reactivity profiles, alongside ketone and ester groups, allows for the exploration of selective chemical transformations. limu.edu.ly For instance, developing methods for the selective reduction of the ketone without affecting the ester, or selective functionalization of the furan ring over the thiophene ring (or vice-versa), would represent significant contributions to synthetic organic chemistry. Such methodologies are crucial for building molecular complexity and enabling the efficient synthesis of new materials and biologically active molecules. acs.orgresearchgate.netresearchgate.net The development of novel synthetic routes utilizing furanic precursors is an active area of research, aimed at creating practical and environmentally friendly pathways to important chemical targets. epa.govresearchgate.net

Q & A

Q. What are the established synthetic routes for Ethyl 5-(2-thenoyl)-2-furoate, and what intermediates are critical in its preparation?